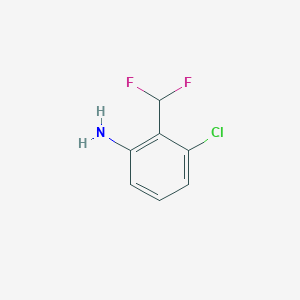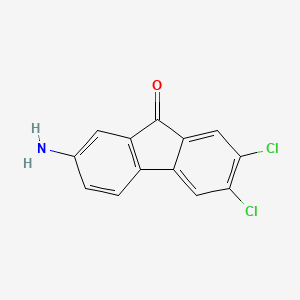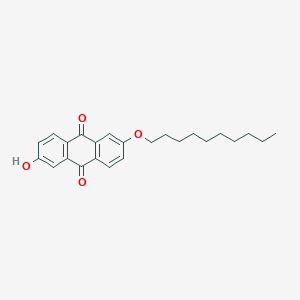
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Alkylation: The anthraquinone undergoes alkylation with decanol in the presence of a strong base, such as potassium carbonate, to introduce the decyloxy group.
Hydroxylation: The hydroxylation of the anthraquinone is achieved using a hydroxylating agent like hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The decyloxy group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
科学的研究の応用
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a dye or pigment in the textile and printing industries due to its vibrant color and stability.
作用機序
The mechanism of action of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Hydroxyanthracene-9,10-dione: Lacks the decyloxy group, making it less hydrophobic.
2-(Methoxy)-6-hydroxyanthracene-9,10-dione: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.
2-(Decyloxy)-anthracene-9,10-dione:
Uniqueness
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the decyloxy and hydroxy groups, which confer distinct chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
388613-07-8 |
|---|---|
分子式 |
C24H28O4 |
分子量 |
380.5 g/mol |
IUPAC名 |
2-decoxy-6-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H28O4/c1-2-3-4-5-6-7-8-9-14-28-18-11-13-20-22(16-18)24(27)19-12-10-17(25)15-21(19)23(20)26/h10-13,15-16,25H,2-9,14H2,1H3 |
InChIキー |
JRIPWOKRGYNREE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



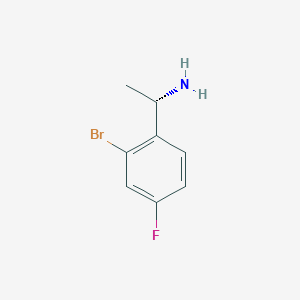

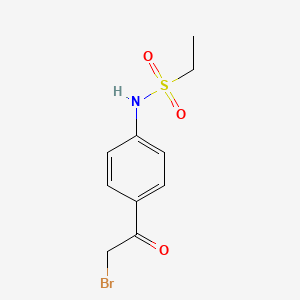
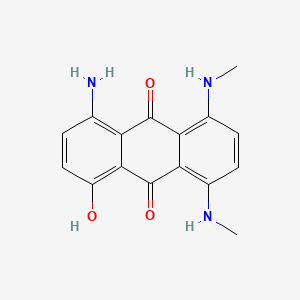
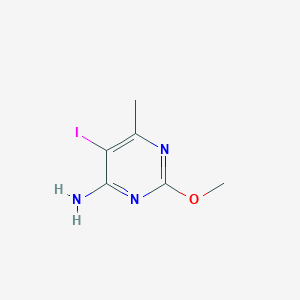

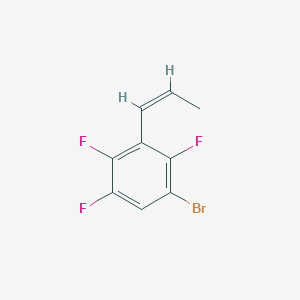
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
